N-benzyl-3-bromo-4-methylbenzenesulfonamide

Übersicht

Beschreibung

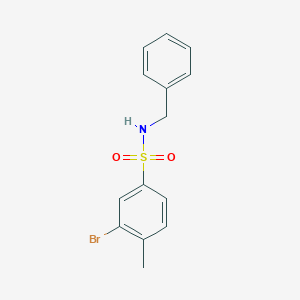

N-benzyl-3-bromo-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C14H14BrNO2S. It is characterized by the presence of a benzyl group, a bromine atom, and a methyl group attached to a benzenesulfonamide structure. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-bromo-4-methylbenzenesulfonamide typically involves the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-3-bromo-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction Reactions: The sulfonamide group can be reduced to form a sulfonic acid or sulfone.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include N-benzyl-3-hydroxy-4-methylbenzenesulfonamide, N-benzyl-3-alkoxy-4-methylbenzenesulfonamide, and N-benzyl-3-amino-4-methylbenzenesulfonamide.

Oxidation Reactions: Products include N-benzyl-3-bromo-4-carboxybenzenesulfonamide and N-benzyl-3-bromo-4-formylbenzenesulfonamide.

Reduction Reactions: Products include N-benzyl-3-bromo-4-methylbenzenesulfonic acid and N-benzyl-3-bromo-4-methylsulfone.

Wissenschaftliche Forschungsanwendungen

N-benzyl-3-bromo-4-methylbenzenesulfonamide is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of N-benzyl-3-bromo-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The bromine atom and the sulfonamide group play crucial roles in the binding affinity and specificity of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-benzyl-3-bromo-4-methylbenzenesulfonamide: Similar compounds include N-benzyl-3-chloro-4-methylbenzenesulfonamide, N-benzyl-3-fluoro-4-methylbenzenesulfonamide, and N-benzyl-3-iodo-4-methylbenzenesulfonamide.

N-butyl-3-bromo-4-methylbenzenesulfonamide: This compound has a butyl group instead of a benzyl group.

Uniqueness

This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and binding properties. The benzyl group also contributes to its lipophilicity and ability to interact with hydrophobic pockets in proteins.

Biologische Aktivität

N-benzyl-3-bromo-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in biological research due to its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a benzyl group, a bromine atom, and a sulfonamide functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The presence of the bromine atom enhances the compound's binding affinity and specificity for certain biological targets.

Antimicrobial Properties

Research indicates that sulfonamides exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis. This compound has been evaluated for its efficacy against various bacterial strains.

Cytotoxic Activity

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The compound demonstrated significant cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined through MTT assays.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15 | Induces apoptosis |

| MCF-7 | 20 | Cell cycle arrest in G0/G1 phase |

| HeLa | 25 | Inhibition of proliferation |

Case Studies

- Study on Apoptosis Induction : A study investigated the apoptotic effects of this compound on MCF-7 cells. Flow cytometric analysis showed a concentration-dependent increase in apoptotic cells after treatment, indicating that the compound effectively induces apoptosis in breast cancer cells.

- Enzyme Inhibition Study : Another research focused on the enzyme inhibition potential of the compound against DHPS. The results indicated that this compound significantly inhibited DHPS activity, demonstrating its potential as an antibacterial agent.

Research Applications

This compound serves as a valuable tool in medicinal chemistry and drug development. Its ability to mimic biological molecules makes it suitable for studying enzyme interactions and designing new therapeutic agents.

Q & A

Q. Basic Synthesis: What are the optimal conditions for synthesizing N-benzyl-3-bromo-4-methylbenzenesulfonamide?

Methodological Answer:

The synthesis typically involves sulfonylation of a benzylamine derivative with 3-bromo-4-methylbenzenesulfonyl chloride. Key steps include:

- Reagents : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvents. Triethylamine (TEA) is added to scavenge HCl .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields pure product.

- Monitoring : Reaction progress is tracked via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .

Table 1: Reaction Optimization

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DCM, 0°C, 12 hr | 72 | 98.5 |

| THF, RT, 24 hr | 65 | 97.8 |

| TEA (2 eq), RT | 78 | 99.1 |

Q. Advanced Synthesis: How to address regioselectivity challenges during bromination of the benzene ring?

Methodological Answer:

Bromination at the 3-position requires careful control of directing groups. The methyl group at C4 acts as an ortho/para director, but steric hindrance from the benzyl sulfonamide moiety favors bromination at C3.

- Electrophilic Bromination : Use Br₂ in acetic acid with FeBr₃ as a catalyst. Monitor temperature (0–5°C) to minimize polybromination .

- Alternative : NBS (N-bromosuccinimide) in CCl₄ under UV light for radical-mediated bromination .

Q. Basic Characterization: What spectroscopic and crystallographic techniques validate the structure?

Methodological Answer:

- ¹H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm), benzyl CH₂ (δ 4.5 ppm), and methyl groups (δ 2.4 ppm) .

- X-ray Crystallography : SHELXL refinement (R factor < 0.05) confirms bond lengths (C–Br: ~1.89 Å) and dihedral angles between aromatic rings .

Table 2: Typical Spectroscopic Data

| Signal | δ (ppm) / Å |

|---|---|

| C–Br bond | 1.89 Å (X-ray) |

| Benzyl CH₂ | 4.5 (¹H NMR) |

| SO₂ asymmetric stretch | 1360 cm⁻¹ (IR) |

Q. Advanced Characterization: How to resolve discrepancies between NMR and crystallographic data?

Methodological Answer:

- Dynamic Effects : Conformational flexibility in solution (e.g., benzyl rotation) may cause NMR signal splitting not observed in solid-state structures. Use variable-temperature NMR to assess exchange broadening .

- Twinned Crystals : Apply SHELXL’s TWIN/BASF commands to refine twinned datasets .

Q. Computational Modeling: Which software tools predict electronic properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Gaussian or ORCA calculates HOMO/LUMO energies to predict electrophilic sites.

- Molecular Dynamics (MD) : AMBER or GROMACS models solvation effects on sulfonamide conformation .

Q. Biological Activity: What in vitro assays assess its potential as an enzyme inhibitor?

Methodological Answer:

- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values against target kinases.

- Antimicrobial Screening : Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive bacteria .

Q. Crystallographic Refinement: How to handle disorder in the benzyl group?

Methodological Answer:

- SHELXL Commands : Use PART, SUMP, and FREE commands to model split positions. Restrain displacement parameters (ISOR/DFIX) .

- Validation : Check PLATON’s ADDSYM for missed symmetry and CCDC’s Mercury for steric clashes .

Q. Safety and Handling: What protocols mitigate risks during synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.

- Waste Disposal : Quench excess bromine with NaHSO₃ before disposal. Follow OSHA guidelines for sulfonamide handling .

Eigenschaften

IUPAC Name |

N-benzyl-3-bromo-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-11-7-8-13(9-14(11)15)19(17,18)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIVRJRBNLDWNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428441 | |

| Record name | N-Benzyl-3-bromo-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850429-67-3 | |

| Record name | N-Benzyl-3-bromo-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.